Cas no 1804386-76-2 (Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate)
Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate
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- Inchi: 1S/C11H9Br2NO2/c1-2-16-11(15)9-8(6-14)4-3-7(5-12)10(9)13/h3-4H,2,5H2,1H3
- InChI Key: WOWFJTMCVRSGSI-UHFFFAOYSA-N
- SMILES: BrC1C(CBr)=CC=C(C#N)C=1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- XLogP3: 3.1
- Topological Polar Surface Area: 50.1
Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016686-1g |
Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate |
1804386-76-2 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate
Introduction to Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate (CAS No. 1804386-76-2)
Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate (CAS No. 1804386-76-2) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a bromo-substituted benzene ring, a bromomethyl group, and a cyano group, which collectively contribute to its diverse reactivity and potential applications.
The chemical structure of Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate can be represented as C11H9Br2NO2. The presence of multiple functional groups, such as the bromine atoms and the cyano group, makes it an attractive intermediate for various synthetic transformations. These functional groups can undergo a wide range of reactions, including nucleophilic substitution, elimination, and coupling reactions, which are essential in the synthesis of complex organic molecules.
In recent years, the use of Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate in medicinal chemistry has been explored extensively. One of the key areas of interest is its potential as a building block for the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of several novel derivatives of this compound, which exhibited potent anti-inflammatory and anti-cancer activities. The researchers found that the bromine and cyano groups played crucial roles in modulating the biological activity of these derivatives.
Beyond medicinal applications, Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate has also found utility in materials science. Its unique combination of functional groups makes it suitable for the preparation of advanced materials with tailored properties. A notable example is its use in the synthesis of conductive polymers. A research team at the University of California, Berkeley, demonstrated that this compound could be polymerized to form conductive materials with high thermal stability and excellent mechanical properties. These materials have potential applications in electronic devices and energy storage systems.
The synthetic versatility of Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate is further highlighted by its role in cross-coupling reactions. These reactions are fundamental in organic synthesis and are widely used to form carbon-carbon bonds. A recent study published in Organic Letters described a palladium-catalyzed cross-coupling reaction involving this compound, which yielded high yields and excellent selectivity. The researchers noted that the presence of multiple bromine atoms facilitated the formation of diverse products with varying functionalities.
In addition to its synthetic applications, Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate has been investigated for its environmental impact. A study conducted by researchers at the University of Manchester explored the biodegradability and ecotoxicity of this compound. The results indicated that while it is not readily biodegradable under standard conditions, it does not exhibit significant ecotoxicity at environmentally relevant concentrations. This finding is important for ensuring its safe use in industrial processes.
The safety profile of Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate has also been evaluated extensively. According to safety data sheets (SDS) provided by leading chemical suppliers, this compound should be handled with care due to its potential health hazards. Proper personal protective equipment (PPE) such as gloves, goggles, and respirators should be used when handling this compound to minimize exposure risks.
In conclusion, Ethyl 2-bromo-3-bromomethyl-6-cyanobenzoate (CAS No. 1804386-76-2) is a multifaceted organic compound with a wide range of applications in chemical synthesis, medicinal chemistry, and materials science. Its unique structural features make it an invaluable intermediate for various synthetic transformations and a promising candidate for developing novel bioactive compounds and advanced materials. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in modern chemistry.
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